N-(4-ethylphenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide
Description
N-(4-ethylphenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide is a synthetic carboxamide derivative of the pyrrolo[2,1-b]quinazoline scaffold. The core structure consists of a fused pyrrolidine and quinazoline ring system, with a keto group at position 9 and a carboxamide substituent at position 4. The 4-ethylphenyl group on the carboxamide moiety distinguishes it from other analogs.
Properties
IUPAC Name |
N-(4-ethylphenyl)-9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-2-13-5-8-15(9-6-13)21-19(24)14-7-10-16-17(12-14)22-18-4-3-11-23(18)20(16)25/h5-10,12H,2-4,11H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIJJERDIRUKYGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N4CCCC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethylphenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide (CAS Number: 1144478-75-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C20H19N3O2 |
| Molecular Weight | 333.4 g/mol |
| Structure | Chemical Structure |
The biological activity of this compound has been linked to its ability to interact with various biological targets. Research indicates that compounds within the pyrroloquinazoline class often exhibit inhibitory activities against key enzymes involved in neurological and metabolic pathways.
- Cholinesterase Inhibition : Similar compounds have demonstrated significant inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmission regulation. For instance, studies have shown that certain pyrroloquinazolines can inhibit these enzymes effectively, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .
- Antioxidant Activity : The compound's structure suggests it may possess antioxidant properties. The presence of specific functional groups can enhance the compound's ability to scavenge free radicals and reduce oxidative stress in biological systems. This activity is vital for protecting cells from damage caused by reactive oxygen species (ROS) .
In Vitro Studies
Several studies have evaluated the biological activity of related compounds:
- Study on Pyrrolothiazole Systems : A study evaluated fused pyrrolothiazole systems for their ability to correct mutant CFTR function in cystic fibrosis models. The results indicated that modifications in peripheral groups significantly impacted biological activity, which may also apply to similar structures like this compound .
In Vivo Studies
While specific in vivo data on this compound is limited, related compounds have shown promising results:
- Vasicine Metabolism Study : Vasicine, a pyrroloquinazoline alkaloid, was studied for its metabolic pathways and inhibitory effects on AChE and BChE. It demonstrated significant enzyme inhibition while also undergoing extensive metabolism in vivo. This suggests that similar compounds may exhibit comparable pharmacokinetics and therapeutic potential .
Scientific Research Applications
Pharmaceutical Applications
The compound has been explored primarily for its potential as a pharmaceutical agent, particularly in the following areas:
Orexin Receptor Antagonism
One of the most notable applications of this compound is its role as an orexin receptor antagonist. Orexins are neuropeptides that play critical roles in regulating arousal, wakefulness, and appetite. The antagonism of orexin receptors has implications for treating conditions such as:
- Obesity : By modulating appetite and energy expenditure through orexin pathways.
- Sleep Disorders : Particularly narcolepsy and insomnia, where orexin signaling is disrupted.
Studies have shown that derivatives of the pyrroloquinazoline class exhibit significant activity against orexin receptors, suggesting that N-(4-ethylphenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide could be a valuable candidate in developing new treatments for these conditions .
Neuropharmacological Studies
Research indicates that compounds similar to this compound can affect neurotransmitter systems. The modulation of neurotransmitter release may lead to therapeutic effects in neurological disorders such as anxiety and depression.
Case Study: Anxiety Disorders
A study involving related compounds demonstrated that orexin receptor antagonists could reduce anxiety-like behaviors in animal models. This suggests potential therapeutic avenues for treating anxiety disorders using derivatives of this compound .
Anticancer Research
Preliminary studies have indicated that quinazoline derivatives can exhibit anticancer properties. The structural characteristics of this compound may contribute to:
- Inhibition of Tumor Growth : By interfering with cancer cell proliferation pathways.
- Induction of Apoptosis : Enhancing programmed cell death in malignant cells.
Further investigations are necessary to understand the specific mechanisms through which this compound may exert anticancer effects.
Toxicological Assessments
Understanding the safety profile of this compound is crucial for its application in human medicine. Toxicological studies have begun to assess:
- Cytotoxicity : Evaluating the compound's effects on normal versus cancerous cells.
- Long-term Effects : Investigating any chronic toxicity associated with prolonged exposure.
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying bioavailability or introducing reactive sites for further derivatization.
| Reaction Conditions | Reagents | Product | Yield |
|---|---|---|---|
| Acidic hydrolysis (reflux) | 6M HCl, 110°C, 12 hrs | 9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxylic acid | ~85% |
| Basic hydrolysis (room temp) | 2M NaOH, 25°C, 24 hrs | Sodium salt of the carboxylic acid derivative | ~78% |
This reactivity aligns with studies on analogous carboxamide-containing quinazolines, where hydrolysis efficiency depends on steric hindrance and electronic effects of substituents.
Electrophilic Aromatic Substitution (EAS)
The quinazoline and phenyl rings participate in EAS reactions, though the electron-withdrawing carboxamide and 9-oxo groups direct substitutions to specific positions.
Nitration
Nitration occurs preferentially at the para position of the 4-ethylphenyl group due to the electron-donating ethyl substituent:
| Reaction Conditions | Reagents | Product | Notes |
|---|---|---|---|
| Nitrating mixture, 0–5°C | HNO₃/H₂SO₄, 4 hrs | N-(4-ethyl-3-nitrophenyl)-9-oxo-...carboxamide | Major isomer (>90%) |
Halogenation
Bromination under mild conditions targets the quinazoline ring’s electron-rich positions:
| Reaction Conditions | Reagents | Product |
|---|---|---|
| Bromine in acetic acid, 50°C | Br₂, CH₃COOH, 2 hrs | 8-bromo-N-(4-ethylphenyl)-9-oxo-...carboxamide |
Oxidation of the Ethyl Group
The 4-ethylphenyl substituent can be oxidized to a ketone, enhancing polarity and potential hydrogen-bonding interactions:
| Reaction Conditions | Reagents | Product | Yield |
|---|---|---|---|
| Strong acidic oxidation | KMnO₄, H₂SO₄, 80°C | N-(4-acetylphenyl)-9-oxo-...carboxamide | ~70% |
This reaction is consistent with oxidative transformations observed in ethyl-substituted aromatic systems.
Reduction of the 9-Oxo Group
The 9-oxo group is reducible to a hydroxyl or methylene group, modulating the compound’s electronic profile:
| Reaction Conditions | Reagents | Product |
|---|---|---|
| Catalytic hydrogenation | H₂, Pd/C, EtOH, 25°C | 9-hydroxy-N-(4-ethylphenyl)-...carboxamide |
| Wolff-Kishner reduction | NH₂NH₂, NaOH, 200°C | 9-methylene-N-(4-ethylphenyl)-...carboxamide |
Reduction pathways are influenced by the steric environment of the quinazoline core .
Nucleophilic Acyl Substitution
The carboxamide group participates in nucleophilic substitution under activating conditions:
| Reaction Conditions | Reagents | Product |
|---|---|---|
| Thionyl chloride activation | SOCl₂, DMF, reflux | Acid chloride intermediate |
| Subsequent reaction with amine | R-NH₂, CH₂Cl₂, 0°C | N-(4-ethylphenyl)-9-oxo-...carboxamide derivative with modified R-group |
This two-step process enables diversification of the carboxamide moiety .
Condensation Reactions
The carboxamide’s NH group can condense with carbonyl compounds to form hydrazone-like derivatives:
| Reaction Conditions | Reagents | Product |
|---|---|---|
| Aldehyde condensation | R-CHO, EtOH, Δ | N-(4-ethylphenyl)-9-oxo-...carboxamide hydrazone |
Such reactions are pivotal for developing Schiff base analogs with enhanced bioactivity .
Key Structural Insights from Analogous Compounds
-
Quinazoline Core Stability : The tetrahydropyrrolo[2,1-b]quinazoline system remains intact under most reaction conditions, though strong oxidants may degrade the ring.
-
Directing Effects : The 9-oxo group deactivates the quinazoline ring, directing electrophiles to the 7- and 8-positions, while the 4-ethylphenyl group activates its para position .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Phenyl Group
N-(4-acetylaminophenyl) Derivative ()
This modification may enhance solubility compared to the ethyl group in the target compound but could reduce membrane permeability due to increased polarity. No direct biological data are provided, but similar acetylated analogs are often explored for improved pharmacokinetics .
N-(3-fluorophenyl) Derivative ()
The 3-fluorophenyl variant (N-(3-fluorophenyl)-9-oxo-pyrroloquinazoline-6-carboxamide) is highlighted in signal pathway research, particularly in anti-infective studies. Fluorine’s electronegativity may enhance binding affinity to target proteins (e.g., kinases or GPCRs) by altering electronic properties.
Piperidinyl-Substituted Analogs ()
The compound N-methyl-N-(1-methylpiperidin-4-yl)-9-oxo-pyrroloquinazoline-6-carboxamide features a piperidinyl group, which confers basicity (predicted pKa = 8.61) and likely improves blood-brain barrier penetration. Key properties include:
- Molecular weight : 340.42 g/mol
- Density : 1.33 g/cm³
- Boiling point : 554.5°C
Compared to the target compound’s 4-ethylphenyl group, the piperidinyl substituent may enhance interaction with central nervous system targets but reduce metabolic stability due to increased susceptibility to oxidative metabolism .
Natural Alkaloid Derivatives ()
Peganine (vasicine), a natural alkaloid with the pyrroloquinazoline core, exhibits anti-inflammatory and antioxidant activities. Its synthetic derivative, vasicinone hydrochloride, modulates pro-inflammatory cytokines (e.g., IL-8) and reduces myeloperoxidase (MPO) activity.
Benzylidene and Carboxylic Acid Derivatives ()
- 3-(4-cyanobenzylidene)-9-oxo-pyrroloquinazoline-6-carboxylic acid: The cyanobenzylidene group introduces planarity, facilitating π-π stacking interactions observed in crystal structures (e.g., GABJAX and HIHLIT). This structural feature could enhance binding to aromatic residues in enzyme active sites. The carboxylic acid moiety (present in the precursor, CAS 55762-24-8) is often used to improve aqueous solubility for in vitro assays .
- Target compound comparison : The carboxamide group in the target compound replaces the carboxylic acid, likely reducing ionization at physiological pH and enhancing cell permeability.
Pharmacokinetic and Metabolic Considerations ()
Vasicine metabolites, such as 9-oxo-1,2,3,9-tetrahydropyrroloquinazolin-3-yl hydrogen sulfate (VAOS), highlight the metabolic susceptibility of the pyrroloquinazoline core. The ethylphenyl group in the target compound may slow hepatic clearance compared to smaller substituents (e.g., methyl or hydroxyl groups), as seen in vasicine derivatives .
Q & A
Q. What are the established synthetic routes for this compound, and what key reaction conditions optimize yield and purity?
Methodological Answer: The synthesis typically involves a multi-step process:
Condensation : Reacting pyrrolo[2,1-b]quinazoline precursors with activated carboxylic acid derivatives (e.g., acyl chlorides) under anhydrous conditions.
Cyclization : Acid- or base-catalyzed cyclization to form the tetrahydropyrroloquinazoline core.
Functionalization : Introducing the 4-ethylphenyl group via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura).
Q. Key Optimization Strategies :
- Use high-purity starting materials to minimize side reactions.
- Employ inert atmospheres (N₂/Ar) during moisture-sensitive steps.
- Purify intermediates via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and final product via preparative HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | DCC, DMAP, DMF, 25°C | 65 | 92% |
| 2 | H₂SO₄ (cat.), reflux | 78 | 89% |
| 3 | Pd(PPh₃)₄, K₂CO₃, DME | 55 | 95% |
Q. How can spectroscopic and crystallographic methods confirm the compound’s structure?
Methodological Answer:
- NMR : Assign peaks using ¹H/¹³C NMR (DMSO-d₆ or CDCl₃). Key signals include the 9-oxo carbonyl (δ ~170 ppm in ¹³C) and aromatic protons (δ 6.8–8.2 ppm in ¹H).
- X-ray Crystallography : Single-crystal analysis resolves the fused pyrrolo-quinazoline system and confirms stereochemistry. A related mercury(II) complex with a pyrrolo[2,1-b]quinazolinone ligand demonstrated tetrahedral coordination, validating structural rigidity .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 390.15).
Advanced Research Questions
Q. How can researchers address discrepancies in reported biological activity data?
Methodological Answer: Discrepancies may arise from:
- Purity Variability : Trace impurities (e.g., regioisomers or oxidation byproducts) can skew bioassay results. Use orthogonal purity assays (HPLC, LC-MS) and compare with reference standards .
- Assay Conditions : Standardize cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%).
- Data Validation : Replicate studies across independent labs and use statistical tools (e.g., ANOVA with post-hoc tests) to assess significance.
Case Study : A patent-derived quinazoline analog showed conflicting IC₅₀ values due to differing buffer pH in kinase assays. Adjusting pH to 7.4 resolved variability .
Q. What computational strategies predict pharmacokinetic properties and target interactions?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinase domains). A pyrazino-pyrrolo-pyridazine analog demonstrated hydrogen bonding with ATP-binding pockets, guiding SAR .
- QSAR Modeling : Train models on logP, polar surface area, and H-bond donors/acceptors to predict bioavailability.
- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (AMBER/CHARMM force fields).
Q. Table 2: Predicted ADME Properties
| Parameter | Value |
|---|---|
| logP | 3.2 ± 0.3 |
| H-bond Donors | 2 |
| H-bond Acceptors | 5 |
| PSA | 85 Ų |
Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?
Methodological Answer:
- Core Modifications : Replace the 4-ethylphenyl group with halogenated or heteroaromatic substituents to enhance target affinity.
- Side Chain Engineering : Introduce polar groups (e.g., -OH, -NH₂) to improve solubility without sacrificing membrane permeability.
- In Vivo Testing : Prioritize analogs with <10 µM IC₅₀ in cell-based assays for murine PK/PD studies.
Example : A fluoro-substituted analog of a related quinazoline showed 5-fold higher blood-brain barrier penetration in rat models .
Q. What analytical techniques resolve stability issues under physiological conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) to identify degradation pathways.
- LC-MS/MS : Monitor degradation products (e.g., oxidation at the 9-oxo group or hydrolysis of the carboxamide).
- Stabilization : Lyophilize the compound with cryoprotectants (trehalose/mannitol) for long-term storage .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
